2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1910775-98-2) is a synthetic building block featuring an Fmoc-protected amino group attached to a trimethylpyrazole-acetic acid scaffold . The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trimethylpyrazole moiety introduces steric bulk and lipophilicity, which can influence molecular interactions in drug discovery or proteomic applications . This compound is commercially available (e.g., from CymitQuimica) with purities ≥95% and is utilized in medicinal chemistry and bioconjugation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-20(14(2)26(3)25-13)21(22(27)28)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19,21H,12H2,1-3H3,(H,24,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHKUMGCCRKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910775-98-2 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, commonly referred to as Fmoc-TMPA, is a derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is noteworthy for its potential applications in medicinal chemistry, particularly in peptide synthesis and as a bioactive molecule. Understanding its biological activity is crucial for leveraging its properties in drug design and therapeutic applications.
- Molecular Formula : C25H28N2O6
- Molar Mass : 452.51 g/mol
- CAS Number : 252554-79-3
- Structure : The compound features a pyrazole moiety, which contributes to its unique biological interactions.
Fmoc-TMPA's biological activity primarily stems from its role as a building block in peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during the coupling reactions. The mechanism of action can be broadly categorized into:
- Peptide Synthesis : Acts as an essential component in synthesizing peptides that may exhibit specific biological activities, such as enzyme inhibition or receptor modulation.
- Biological Interactions : The trimethylpyrazole group may enhance binding affinity to specific biological targets, influencing the pharmacodynamics of the resultant peptides.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. Here are some documented biological activities associated with Fmoc-TMPA and related compounds:
- Antimicrobial Activity : Certain derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Peptides synthesized using Fmoc-TMPA have shown promise in inhibiting cancer cell proliferation through targeted mechanisms.
- Enzyme Inhibition : Some studies indicate that peptides containing this compound can act as inhibitors for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of Fmoc-TMPA and related compounds:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of Fmoc-protected amino acids against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
-
Cancer Cell Proliferation Inhibition :
- Research involving peptide analogs synthesized from Fmoc-TMPA demonstrated significant inhibition of proliferation in human breast cancer cell lines (MCF-7). The study suggested that the mechanism involved apoptosis induction via caspase activation.
-
Enzyme Inhibition Studies :
- A series of experiments assessed the inhibitory effects of peptides derived from Fmoc-TMPA on serine proteases. Results indicated a dose-dependent inhibition, with implications for developing therapeutic agents targeting protease-related diseases.
Data Table: Biological Activities of Fmoc-TMPA Derivatives
Comparison with Similar Compounds
Heterocyclic Core Modifications
Key Observations :
Substituent Variations
Key Observations :
- Trimethylpyrazole : The trimethyl group in the target compound improves metabolic stability by shielding the heterocycle from oxidative enzymes .
- Hydroxy-imidazole : The hydroxy group in imidazole derivatives (e.g., CAS: 2679858-41-2) enables coordination with metal ions, useful in catalytic or imaging applications .
Backbone Modifications
Key Observations :
- Acetic vs. Propanoic Acid: Propanoic acid derivatives (e.g., CAS: 2044710-58-7) provide a longer spacer, beneficial for optimizing binding kinetics in enzyme inhibitors .
- Cyclohexane Backbone : Cyclohexane-based analogs (e.g., CAS: 1217675-84-7) restrict rotational freedom, favoring specific bioactive conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
